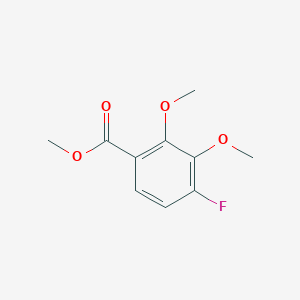
Methyl 4-fluoro-2,3-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluoro-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by methoxy groups, and the hydrogen at position 4 is replaced by a fluorine atom. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2,3-dimethoxybenzoate typically involves the esterification of 4-fluoro-2,3-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .
化学反応の分析
Types of Reactions
Methyl 4-fluoro-2,3-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Methyl 4-fluoro-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-fluoro-2,3-dimethoxybenzoate depends on its specific applicationThe methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity .
類似化合物との比較
Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a nitro group at position 3.
Methyl 2-fluoro-3,4-dimethoxybenzoate: Similar structure but with the fluorine atom at position 2 and methoxy groups at positions 3 and 4.
Uniqueness
Methyl 4-fluoro-2,3-dimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a fluorine atom can influence its reactivity and interactions with other molecules, making it valuable for various research and industrial applications .
特性
分子式 |
C10H11FO4 |
|---|---|
分子量 |
214.19 g/mol |
IUPAC名 |
methyl 4-fluoro-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |
InChIキー |
XCLLUHDVGKWIFS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















